(2-フルオロフェニル)(4-(1-(2-フルオロフェニル)-1H-イミダゾール-2-イル)ピペラジン-1-イル)メタノン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C20H19ClF2N4O and its molecular weight is 404.85. The purity is usually 95%.

BenchChem offers high-quality (2-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- この化合物は、3-ブロモチオフェン-2-カルボン酸と2-フルオロフェニルヒドラジンから効率的に合成されます。 スペクトル分析により、中間体と最終生成物の構造が確認されました .

合成と構造

構造活性相関(SAR)

要約すると、この化合物の合成、薬理学的特性、および潜在的な抗菌活性は、科学研究にとって興味深い対象となっています。研究者は、この化合物の特性と作用機序を深く掘り下げることで、さらなる用途を発見する可能性があります。 🌟

作用機序

Target of Action

The primary targets of (2-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs by the compound affects the nucleotide synthesis and regulation of adenosine function, which are the primary roles of ENTs . .

Result of Action

The molecular and cellular effects of the compound’s action involve the inhibition of ENTs, which leads to a decrease in the uptake of uridine . This could potentially affect the nucleotide synthesis and regulation of adenosine function.

生物活性

The compound (2-fluorophenyl)(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a novel derivative within the imidazolopiperazine class, which has garnered attention for its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

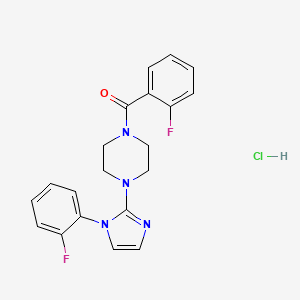

Chemical Structure

The compound features a complex structure that combines a piperazine ring with an imidazole moiety and fluorinated phenyl groups. The presence of the fluorine atoms is hypothesized to enhance the compound's lipophilicity and metabolic stability.

Antimalarial Activity

Research has indicated that imidazolopiperazine derivatives exhibit significant antimalarial properties. For instance, compounds similar to the one have demonstrated over 99% parasitemia reduction at doses as low as 30 mg/kg in murine models, showcasing their efficacy against Plasmodium species . The structural modifications in the piperazine ring have been crucial in optimizing these effects, with specific substitutions leading to improved potency and metabolic stability.

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Studies have shown that related imidazolopiperazine derivatives can inhibit cancer cell proliferation effectively. For example, certain derivatives have exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity . The presence of specific functional groups in the structure has been linked to enhanced cytotoxic effects.

Structure-Activity Relationship (SAR)

The SAR analysis of imidazolopiperazine compounds reveals critical insights into how structural variations affect biological activity. Key findings include:

- Fluorination : The introduction of fluorine atoms at specific positions on the phenyl rings has been associated with increased potency due to enhanced interactions with biological targets.

- Piperazine Modifications : Altering substituents on the piperazine ring can significantly impact both potency and selectivity against various pathogens or cancer cells.

- Imidazole Positioning : The position and nature of substituents on the imidazole ring are crucial for maintaining biological activity, with certain configurations yielding better pharmacokinetic profiles .

Case Studies

Several studies have evaluated similar compounds for their biological activities:

- Antimalarial Efficacy : A study demonstrated that optimized imidazolopiperazines achieved significant efficacy against malaria in mouse models, suggesting that further development could lead to new antimalarial therapies .

- Cytotoxicity Profiles : Another investigation assessed a series of piperazine derivatives for their cytotoxic effects on human cancer cell lines. Compounds exhibiting strong activity were characterized by specific substitutions that enhanced their ability to induce apoptosis in tumor cells .

特性

IUPAC Name |

(2-fluorophenyl)-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N4O.ClH/c21-16-6-2-1-5-15(16)19(27)24-11-13-25(14-12-24)20-23-9-10-26(20)18-8-4-3-7-17(18)22;/h1-10H,11-14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCDLKBJWNEJKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN2C3=CC=CC=C3F)C(=O)C4=CC=CC=C4F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClF2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。